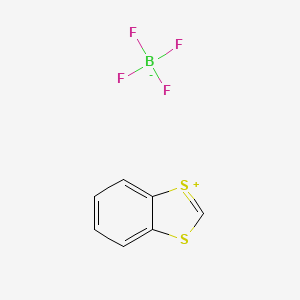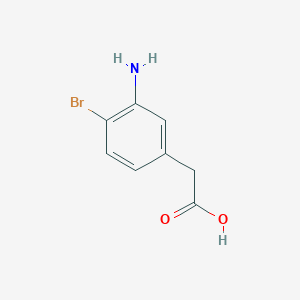
1,3-Benzodithiolylium tetrafluoroborate
Übersicht
Beschreibung
1,3-Benzodithiolylium tetrafluoroborate (BDTF, 1,3-BDYT) is an electrophilic compound . It is a salt of 1,3-benzodithiolylium ion . It is a carbenium ionic compound .
Synthesis Analysis
This compound has been synthesized by reacting 1,3-benzodithiole with trityl tetrafluoroborate .Molecular Structure Analysis
The molecular formula of this compound is C7H5BF4S2 . It is a salt of 1,3-benzodithiolylium ion .Chemical Reactions Analysis
This compound is widely used as an α-alkylating agent for the enantioselective α-alkylation of aldehydes . It reacts with different nucleophilic reagents at the 2-position to form the respective 1,3-benzodithioles .Physical And Chemical Properties Analysis
The molecular weight of this compound is 240.05 . It is a solid at 20 degrees Celsius . It should be stored under inert gas . It is light sensitive and moisture sensitive .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
1,3-Benzodithiolylium tetrafluoroborate (1a) is a versatile compound in chemical synthesis. It reacts with a variety of nucleophilic reagents like alcohols, water, thiols, hydrogen sulfide, and amines. These reactions predominantly occur at the 2-position of the compound, leading to the formation of corresponding 1,3-benzodithioles. Exceptionally, reactions with tertiary amines and N,N-dimethylformamide result in the formation of dibenzotetrathiafulvalene. This compound can be synthesized from 1,3-benzodithiole and trityl tetrafluoroborate (Nakayama, Fujiwara, & Hoshino, 1976).
Reduction of Functional Groups
This compound is also instrumental in reducing functional groups of various compounds, such as carboxylic acids, acid chlorides, anhydrides, esters, and nitriles. This reduction process involves the conversion of these functional groups to methyl or methylene groups, demonstrating its potential as a reagent in organic synthesis (Degani & Fochi, 1978).
Utility in Organic Reactions
The synthesis of 1,3-benzodithiolylium fluoroborate, a closely related compound, highlights its utility in organic reactions. This compound reacts with cycloheptatriene to yield tropylium fluoroborate, showcasing its role in facilitating unique chemical transformations (Nakayama, Fujiwara, & Hoshino, 1975).
Cascade Dearomatization
A novel intermolecular cascade dearomatization of substituted indoles with this compound has been developed. This method provides an efficient way to synthesize C3 methyl-substituted pyrroloindolines and furoindolines, demonstrating its application in complex organic syntheses (Liu, Yin, Dai, & You, 2015).
Synthesis of 1,4-Dithiafulvenes and 1,4-Dithiafulvalenes
Reactions of 1,3-dithiolylium salts with tertiary phosphines and trialkyl phosphites yield phosphonium salts and phosphonates. This process enables the synthesis of 1,4-benzodithiafulvenes and 1,4-benzodithiafulvalenes, which are important in various chemical processes (Akiba, Ishikawa, & Inamoto, 1978).
Wirkmechanismus
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1,3-Benzodithiolylium tetrafluoroborate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various nucleophilic reagents at the 2-position to form the respective 1,3-benzodithioles . The compound is known to react with alcohols, water, thiols, hydrogen sulfide, primary, secondary, and tertiary amines, ammonia, N,N-dimethylformamide, electron-rich aromatic compounds, active methylene compounds, tropilidene, and sodium borohydride . These interactions are crucial for the formation of diverse organic structures, making this compound a valuable reagent in organic chemistry.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interacting with cellular nucleophiles, leading to the formation of 1,3-benzodithioles . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s electrophilic nature allows it to modify nucleophilic sites within cells, potentially altering cellular functions and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through electrophilic interactions with nucleophilic biomolecules. It binds to nucleophilic sites on enzymes and proteins, leading to the formation of stable adducts . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound’s ability to alkylate nucleophilic sites can lead to changes in gene expression by modifying DNA or RNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to light or moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular nucleophiles . The stability and degradation of the compound are critical factors in its long-term efficacy and safety in biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify nucleophilic sites without causing significant toxicity . At higher doses, toxic effects can be observed, including severe skin burns and eye damage . These adverse effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with nucleophilic enzymes and cofactors . The compound’s ability to alkylate nucleophilic sites can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s electrophilic nature allows it to bind to nucleophilic sites on transport proteins, facilitating its movement within the cell. This transport mechanism is crucial for the compound’s localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications The compound’s ability to bind to nucleophilic sites within specific organelles can influence its activity and function
Eigenschaften
IUPAC Name |
1,3-benzodithiol-3-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5S2.BF4/c1-2-4-7-6(3-1)8-5-9-7;2-1(3,4)5/h1-5H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSWPJQKCZMDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C2C(=C1)SC=[S+]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371057 | |
| Record name | 1,3-Benzodithiolylium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57842-27-0 | |
| Record name | 1,3-Benzodithiolylium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzodithiolylium Tetrafluoroborate [Hydroxyl-Protecting Agent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














